Methyl 4-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O2. It is an ester derived from 4-(trifluoromethyl)benzoic acid and methanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Methyl 4-(trifluoromethyl)benzoate is a chemical compound used as an intermediate in organic synthesis It’s known that esters, such as this compound, often play a crucial role in various biochemical reactions, acting as acyl donors in enzymatic reactions .
Mode of Action
It’s known that the ester group in the compound can undergo hydrolysis, a common reaction for esters, resulting in the formation of an alcohol and a carboxylic acid . This reaction can be catalyzed by various factors including heat, light, and enzymes.
Biochemical Pathways
Esters are known to participate in numerous biochemical pathways, particularly those involving enzymatic reactions where they can act as acyl donors .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1268 g/mL at 25 °C . Its boiling point is 94-95 °C/21 mmHg, and it has a melting point of 13-14 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As an ester, it’s known to participate in various biochemical reactions, potentially influencing a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of catalysts . Moreover, it’s known that the compound should be stored in a sealed container in a dry environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to 4-(trifluoromethyl)benzoic acid and methanol in the presence of aqueous acid or base.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether.
Hydrolysis: Aqueous HCl or NaOH.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Reduction: 4-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 4-(trifluoromethyl)benzoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: The parent acid of methyl 4-(trifluoromethyl)benzoate.
Methyl p-toluate: Similar ester but without the trifluoromethyl group.
4-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but with an aldehyde functional group instead of an ester.
Uniqueness
This compound is unique due to the presence of both the ester and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired .
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZWXPJOOFSNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334353 | |
Record name | Methyl 4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-66-0 | |
Record name | Methyl 4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-(trifluoromethyl)benzoate in synthesizing pyrazolo[1,5-a]pyrimidine derivatives?
A1: this compound serves as a starting material in the synthesis of a key intermediate, 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. [] This intermediate is then reacted with diethyl 2-phenylmalonates to produce the desired 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives. []
Q2: Can you describe the reaction steps involving this compound in this synthesis process?
A2: Certainly. The synthesis process involves two main steps:
- Condensation and Cyclization: this compound is reacted with methyl methoxyacetate via a cross-ester condensation reaction. The resulting product then undergoes hydrolysis and decarboxylation to yield 2-Methoxy-4'-trifluoromethyl acetophenone. This compound is then condensed with acetonitrile followed by a cyclization reaction with hydrazine hydrate to yield the desired intermediate, 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. []
- Formation of Pyrazolo[1,5-a]pyrimidine: The synthesized 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is then reacted with diethyl 2-phenylmalonates to obtain the final 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives. []
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